N2-(4-(dimethylamino)phenyl)pyridine-2,3-diamine dihydrochloride
Overview
Description
N2-(4-(dimethylamino)phenyl)pyridine-2,3-diamine dihydrochloride is an organic compound primarily used in the production of dyes, pigments, and other chemical products. It serves as an intermediate in the synthesis of compounds with specific functions, such as novel materials or as a precursor for catalysts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-(dimethylamino)phenyl)pyridine-2,3-diamine dihydrochloride involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the pyridine ring: This can be achieved through various cyclization reactions.
Introduction of the dimethylamino group: This step often involves nucleophilic substitution reactions.
Final assembly: The intermediate compounds are then combined under specific conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:
Continuous flow reactors: To maintain consistent reaction conditions.
Catalysts: To enhance reaction rates and selectivity.
Purification steps: Such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N2-(4-(dimethylamino)phenyl)pyridine-2,3-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: Where it can be converted into oxidized derivatives.
Reduction: Leading to the formation of reduced products.
Substitution: Both nucleophilic and electrophilic substitution reactions are common.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N2-(4-(dimethylamino)phenyl)pyridine-2,3-diamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of fluorescent probes and dyes for imaging.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the production of high-performance materials and as a catalyst precursor.
Mechanism of Action
The mechanism by which N2-(4-(dimethylamino)phenyl)pyridine-2,3-diamine dihydrochloride exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired outcomes. For instance, in biological applications, it may bind to specific proteins or nucleic acids, altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
- N2-(4-(dimethylamino)phenyl)pyridine-2,3-diamine
- N2-(4-(methylamino)phenyl)pyridine-2,3-diamine
- N2-(4-(ethylamino)phenyl)pyridine-2,3-diamine
Uniqueness
N2-(4-(dimethylamino)phenyl)pyridine-2,3-diamine dihydrochloride stands out due to its specific functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in applications requiring precise control over molecular interactions and reactions .
Properties
IUPAC Name |
2-N-[4-(dimethylamino)phenyl]pyridine-2,3-diamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4.2ClH/c1-17(2)11-7-5-10(6-8-11)16-13-12(14)4-3-9-15-13;;/h3-9H,14H2,1-2H3,(H,15,16);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXYUGHPWGOPOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2=C(C=CC=N2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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